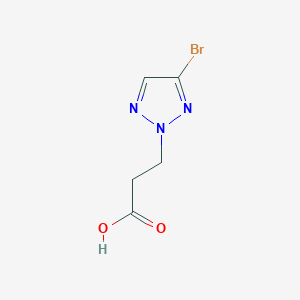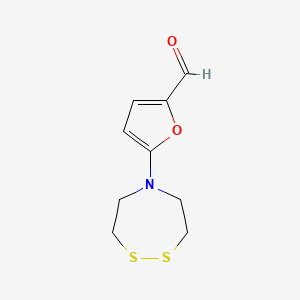
5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO2S2 and a molecular weight of 229.32 g/mol . This compound features a furan ring substituted with a dithiazepane moiety and an aldehyde group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde involves several steps, typically starting with the formation of the furan ring followed by the introduction of the dithiazepane group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: These are used to form the furan ring.
Functional group transformations: These are employed to introduce the dithiazepane moiety and the aldehyde group.
Analyse Des Réactions Chimiques
5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring and dithiazepane moiety can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dithiazepane moiety may also interact with specific receptors or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde can be compared with other similar compounds, such as:
Furan-2-carbaldehyde: Lacks the dithiazepane moiety, making it less complex and potentially less versatile in certain applications.
5-(1,2,5-Thiadiazepan-5-yl)furan-2-carbaldehyde: Similar structure but with a thiadiazepane ring, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its combination of the furan ring, dithiazepane moiety, and aldehyde group, which together provide a versatile platform for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H11NO2S2 |
|---|---|
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
5-(1,2,5-dithiazepan-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S2/c11-7-8-1-2-9(12-8)10-3-5-13-14-6-4-10/h1-2,7H,3-6H2 |
Clé InChI |
JPQJLWHSRFQFLD-UHFFFAOYSA-N |
SMILES canonique |
C1CSSCCN1C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


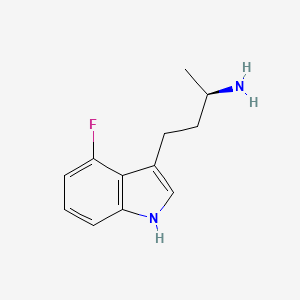
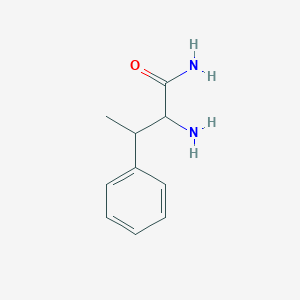
![2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
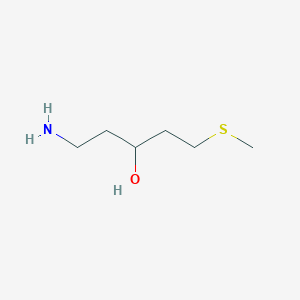
![Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)
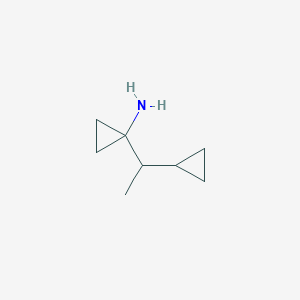
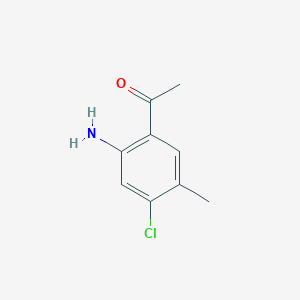

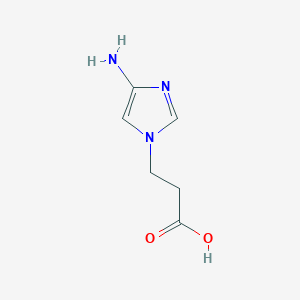

![[(Piperidin-2-yl)methyl]urea](/img/structure/B13179683.png)
